

Application Note: Quantitative Analysis of 4-Nitrobenzo[d]thiazole-2-thiol

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Compound of Interest

Compound Name: 4-Nitrobenzo[D]thiazole-2-thiol

Cat. No.: B1646379

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Methodology: RP-HPLC-UV/PDA & LC-MS/MS Analyte CAS: 1161015-34-4 (Verify specific isomer batch) Version: 2.0 (High-Sensitivity/Purity Focus)

Introduction & Molecule Profile

4-Nitrobenzo[d]thiazole-2-thiol is a critical intermediate in the synthesis of vulcanization accelerators, specific fungicides, and potential pharmaceutical pharmacophores. Its analysis is complicated by two factors:

- **Thiol-Thione Tautomerism:** In solution, the molecule exists in equilibrium between the thiol (-SH) and thione (=S) forms.
- **Oxidative Instability:** The thiol group is prone to dimerization into the disulfide (4,4'-dinitro-2,2'-dithiobisbenzothiazole), especially at basic pH.

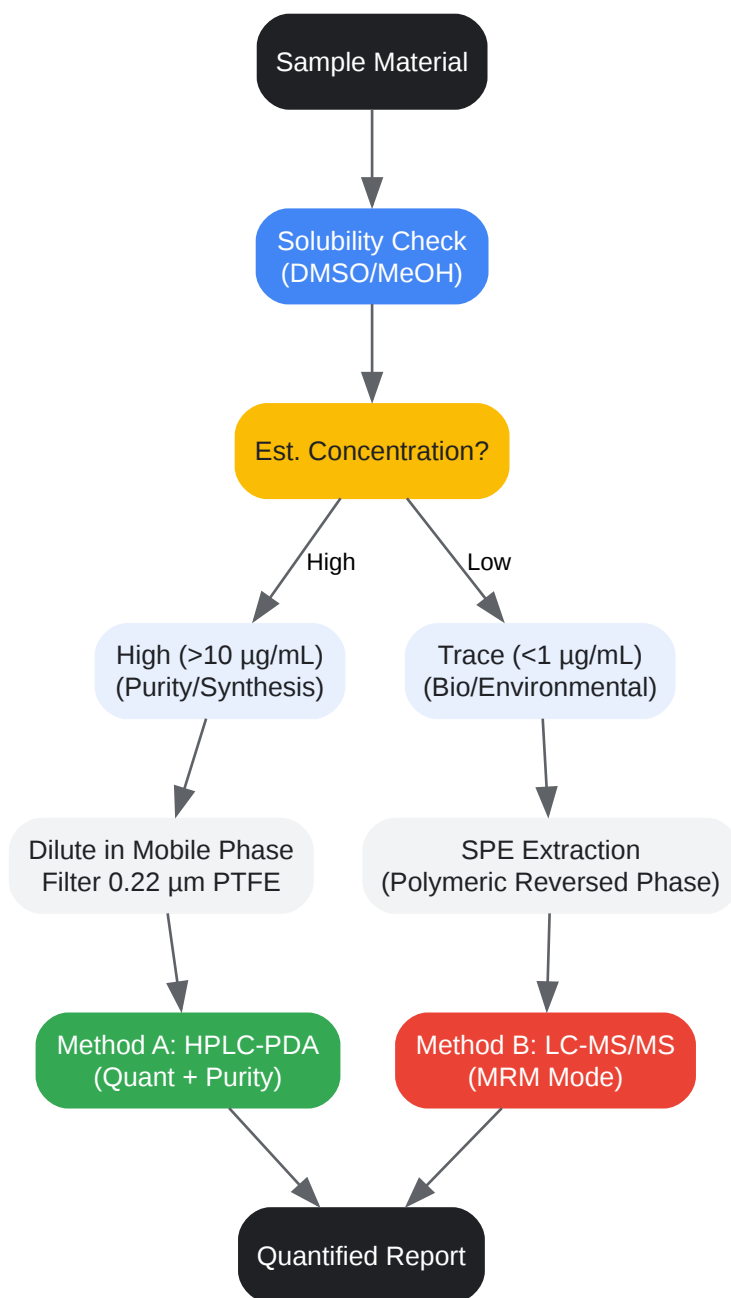
Analytical Strategy: To ensure accuracy, this protocol utilizes acidic Reverse-Phase HPLC, which stabilizes the protonated thiol form and prevents oxidative dimerization during separation.

Physicochemical Profile

Property	Value (Estimated)	Analytical Implication
Molecular Formula	C ₇ H ₄ N ₂ O ₂ S ₂	MW: 212.25 g/mol
pKa (Thiol)	~6.5 - 7.5	Mobile phase must be pH < 3.0 to keep neutral.[1]
LogP	~2.5 - 3.0	Retains well on C18; requires high % organic solvent.
UV Max	~280 nm, ~340 nm	Nitro group induces bathochromic shift; 340 nm offers selectivity.
Solubility	Low in water; High in DMSO, THF	Diluent must match mobile phase strength.

Experimental Workflow (Logic Map)

The following diagram outlines the decision process for selecting the correct quantification path based on sample concentration and matrix complexity.



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Caption: Decision matrix for selecting between HPLC-PDA (Method A) for bulk purity and LC-MS/MS (Method B) for trace analysis.

Protocol A: HPLC-PDA (Purity & Potency)

Target: Raw material assay, synthesis monitoring. Principle: Reversed-phase separation with acidic buffering to suppress ionization and tautomerism.

Chromatographic Conditions[1][2][3]

- System: HPLC with Photodiode Array (PDA) Detector.
- Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 μ m or 5 μ m.
 - Why: End-capping reduces silanol interactions with the nitro group and nitrogen heterocycle.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
- Mobile Phase B: Acetonitrile (LC Grade).
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C (Controlled).
- Detection:
 - Channel 1: 254 nm (General aromatic).
 - Channel 2: 340 nm (Specific for Nitro-MBT chromophore).
- Injection Volume: 10 μ L.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
12.0	10	90	Linear Gradient
15.0	10	90	Wash
15.1	90	10	Re-equilibration
20.0	90	10	Stop

Standard Preparation[4]

- Stock Solution (1 mg/mL): Weigh 10 mg of **4-Nitrobenzo[d]thiazole-2-thiol** into a 10 mL volumetric flask. Dissolve in DMSO (dimethyl sulfoxide). Note: Do not use pure methanol as stock solvent; solubility may be limited.
- Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of 50:50 Water:Acetonitrile.
 - Critical: Use the mobile phase ratio for dilution to prevent peak distortion.

Protocol B: LC-MS/MS (Trace Quantification)

Target: Impurity profiling in pharmaceuticals, environmental water analysis. Principle: Negative Electrospray Ionization (ESI-) utilizing the acidity of the thiol proton and the electron-withdrawing nitro group.

Mass Spectrometry Parameters

- Source: ESI Negative Mode (ESI-).
- Rationale: The thiol proton is acidic. The nitro group stabilizes the negative charge, making $[M-H]^-$ the dominant precursor.
- Precursor Ion (Q1): m/z 210.9 $[M-H]^-$
- Product Ions (Q3):
 - Quantifier: m/z 164.9 (Loss of NO_2 group).
 - Qualifier: m/z 132.9 (Fragmentation of thiazole ring).

Sample Preparation (Solid Phase Extraction)

For complex matrices (plasma, wastewater):

- Conditioning: HLB (Hydrophilic-Lipophilic Balance) Cartridge. 3 mL Methanol -> 3 mL Water.
- Loading: Load sample (pH adjusted to 3.0 to keep analyte neutral).

- Washing: 3 mL 5% Methanol in Water.
- Elution: 3 mL Acetonitrile.
- Reconstitution: Evaporate under nitrogen; reconstitute in Mobile Phase.

Method Validation & Troubleshooting

Linearity & Range

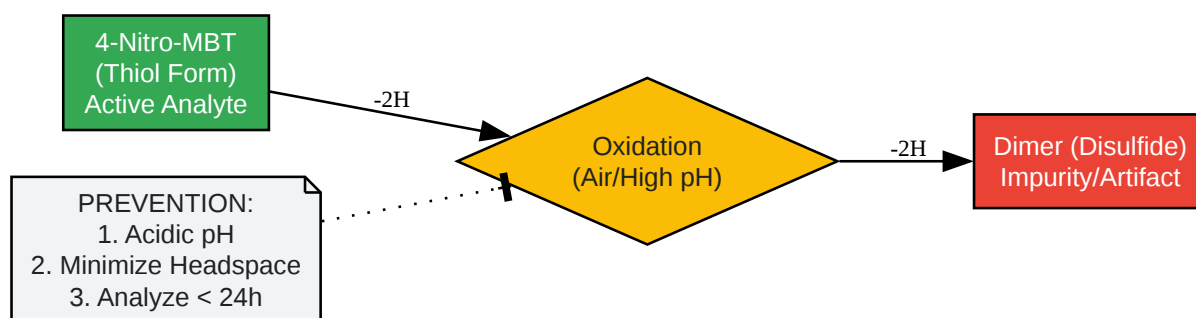
- Range: 0.5 µg/mL to 100 µg/mL (HPLC-UV).
- Acceptance: $R^2 > 0.999$.

Troubleshooting Guide

Observation	Root Cause	Corrective Action
Split Peaks	Thiol/Thione Tautomerism	Lower pH of Mobile Phase A (add more Formic Acid or switch to Phosphate buffer pH 2.5).
Peak Tailing	Interaction with Silanols	Use a "Base Deactivated" (BDS) or high-coverage C18 column.
Ghost Peak @ 2x RT	Disulfide Formation	Add 1 mM TCEP or DTT to the sample vial to reduce disulfides back to thiol.
Low Recovery	Precipitation	Ensure sample diluent matches initial mobile phase composition (high water content).

Thiol Stability Visualization

The following diagram illustrates the oxidation pathway that must be prevented during analysis.



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Caption: Oxidation pathway of 4-Nitro-MBT to its disulfide dimer. Acidic conditions are required to inhibit this transition.

References

- Isomer Identification: "4-nitrobenzo[d]thiazole-2-thiol."^[2] Chemical Book / CAS Registry. CAS: 1161015-34-4.^[2] [Link](#)
- HPLC Methodology: Yuan, B. "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies."^[3] Pharm Anal Acta, 2022.^[3] (General principles for nitro-isomer separation). [Link](#)
- Thiol Quantification: "Ellman's Assay for in-solution quantification of sulfhydryl groups."^[4] BMG Labtech Application Note. (Reference for total thiol validation). [Link](#)
- Column Selection: "Separation of 2-Amino-6-nitrobenzothiazole." SIELC Technologies Application Note. (Analogous nitrobenzothiazole separation conditions). [Link](#)

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